2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione
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Overview
Description
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione is an organic compound that features a brominated methoxyphenyl group attached to an indene-dione core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. The process involves the coupling of a brominated methoxyphenyl boronic acid with an indene-dione derivative in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it a versatile method for synthesizing this compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.
Chemical Reactions Analysis
Types of Reactions
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into hydroxy derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Hydroxy derivatives.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Mechanism of Action
The mechanism of action of 2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in cell proliferation, leading to potential anticancer effects .
Comparison with Similar Compounds
Similar Compounds
2-(3-Bromo-4-methoxyphenyl)-3-(chloromethyl)tetrahydro-2H-pyran: This compound features a similar brominated methoxyphenyl group but differs in its core structure.
4-Bromo-2-methoxyphenyl derivatives: These compounds share the brominated methoxyphenyl group but have different core structures and properties.
Uniqueness
2-(3-Bromo-4-methoxyphenyl)-1H-indene-1,3(2H)-dione is unique due to its indene-dione core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and distinguishes it from other similar compounds.
Properties
Molecular Formula |
C16H11BrO3 |
---|---|
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-(3-bromo-4-methoxyphenyl)indene-1,3-dione |
InChI |
InChI=1S/C16H11BrO3/c1-20-13-7-6-9(8-12(13)17)14-15(18)10-4-2-3-5-11(10)16(14)19/h2-8,14H,1H3 |
InChI Key |
HQJOZUPGLTXBAD-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)C3=CC=CC=C3C2=O)Br |
Origin of Product |
United States |
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